

A Comparative Analysis of T-1095 and Newer C-Glucoside SGLT2 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes treatment has been significantly shaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides a detailed comparison of **T-1095**, an early O-glucoside SGLT inhibitor, with the newer class of C-glucoside SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This comparison is based on available preclinical and clinical data, focusing on inhibitory potency, selectivity, pharmacokinetics, and efficacy.

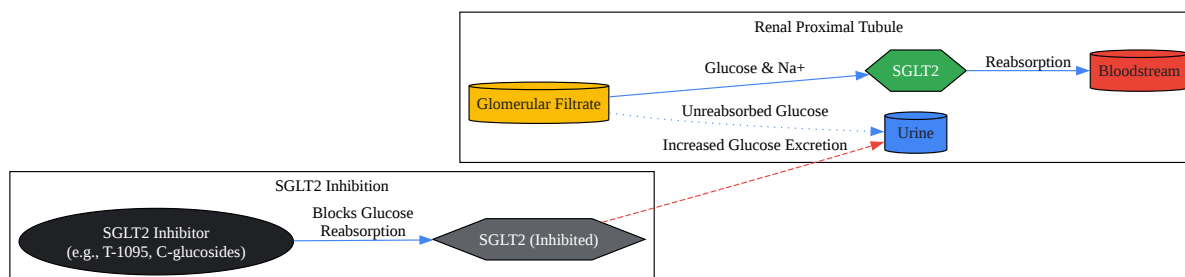
Executive Summary

T-1095, a prodrug of **T-1095A**, demonstrated the potential of SGLT inhibition as a therapeutic strategy for type 2 diabetes. However, its development was discontinued, likely due to its non-selective inhibition of both SGLT1 and SGLT2. The subsequent development of C-glucoside SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, offered improved selectivity for SGLT2, leading to a more favorable efficacy and safety profile. These newer agents have become established therapies, demonstrating significant benefits in glycemic control, as well as cardiovascular and renal protection.

Mechanism of Action: SGLT Inhibition

SGLT1 and SGLT2 are membrane proteins responsible for glucose reabsorption in the intestine and kidneys, respectively. SGLT2 is the primary transporter for glucose reabsorption in the

kidneys.[1] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of SGLT2 Inhibition.

Comparative Inhibitory Potency and Selectivity

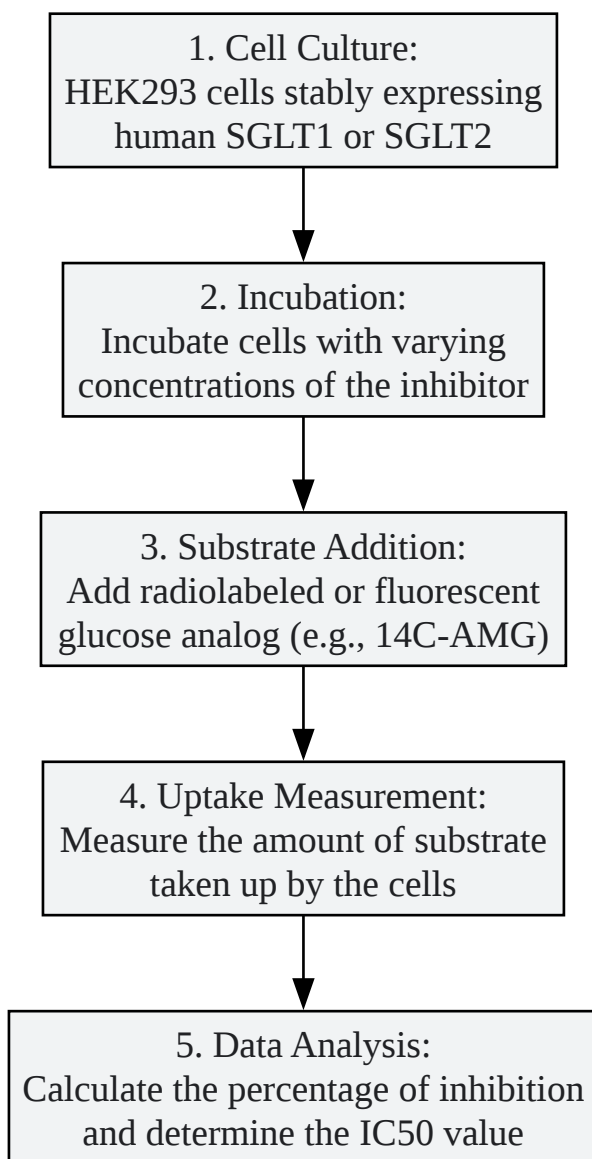
A key differentiator between **T-1095** and the newer C-glucoside inhibitors is their selectivity for SGLT2 over SGLT1. **T-1095** and its active form, **T-1095A**, are non-selective, inhibiting both SGLT1 and SGLT2. In contrast, canagliflozin, dapagliflozin, and empagliflozin exhibit significantly higher selectivity for SGLT2.

Inhibitor	SGLT1 IC50 (nM)	SGLT2 IC50 (nM)	Selectivity (SGLT1/SGLT2)	Reference
T-1095	~200	~50	~4	[1]
Canagliflozin	663	4.2	158	
Dapagliflozin	1118	1.2	932	
Empagliflozin	8300	3.1	>2500	

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocol: In Vitro SGLT Inhibition Assay

The inhibitory potency (IC50) of SGLT inhibitors is typically determined using a cell-based assay.



[Click to download full resolution via product page](#)

Figure 2: Workflow for SGLT Inhibition Assay.

Detailed Methodology:

- Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured in appropriate media.
- Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

- **Inhibitor Treatment:** Cells are pre-incubated with various concentrations of the test compound (SGLT inhibitor) for a defined period.
- **Uptake Assay:** A radiolabeled non-metabolizable glucose analog, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells, and uptake is allowed to proceed for a specific time.
- **Measurement:** The reaction is stopped, and the cells are washed to remove extracellular substrate. The amount of intracellular radiolabel is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the SGLT activity, is then determined by fitting the data to a dose-response curve.

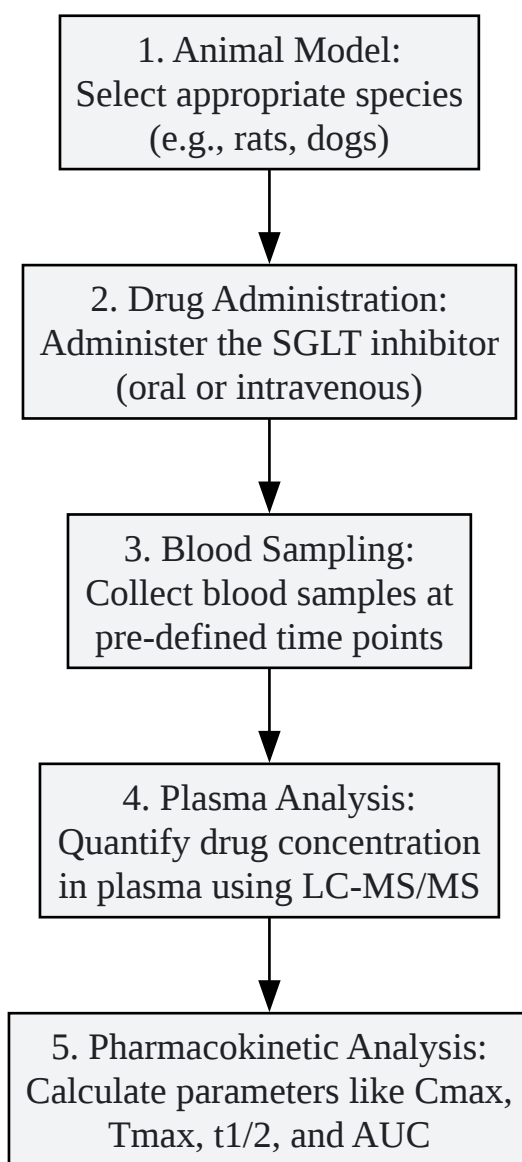
Preclinical Pharmacokinetics

The pharmacokinetic profiles of these inhibitors have been characterized in various preclinical species. **T-1095** is a prodrug that is converted to its active form, **T-1095A**, after oral administration.^{[2][3]} C-glucoside inhibitors are generally characterized by good oral bioavailability and a longer half-life compared to O-glucosides, which are susceptible to enzymatic degradation in the gut.

Parameter	T-1095 (in Dogs)	Canagliflozin (in Rats)	Dapagliflozin (in Rats)	Empagliflozin (in Rats)
Dose	10 mg/kg (oral)	10 mg/kg (oral)	1 mg/kg (oral)	10 mg/kg (oral)
C _{max}	~483 ng/mL (T-1095A)	~2000 ng/mL	~300 ng/mL	~1500 ng/mL
T _{max}	~1-2 hours	~1 hour	~0.5-1 hour	~1 hour
t _{1/2}	Not clearly reported	~7-8 hours	~6-7 hours	~10-12 hours
Bioavailability	Not clearly reported	~90%	~70%	~80%

Note: This table presents a simplified comparison based on data from different preclinical studies and should be interpreted with caution.

Experimental Protocol: Preclinical Pharmacokinetic Study



[Click to download full resolution via product page](#)

Figure 3: Workflow for Preclinical Pharmacokinetic Study.

Detailed Methodology:

- **Animal Dosing:** The SGLT inhibitor is administered to fasted animals (e.g., Sprague-Dawley rats or Beagle dogs) at a specific dose via the intended clinical route (typically oral) and also intravenously to determine absolute bioavailability.
- **Blood Collection:** Blood samples are collected from a cannulated vein at various time points post-dosing.
- **Plasma Preparation:** Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
- **Bioanalysis:** The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Parameter Calculation:** The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), terminal half-life ($t_{1/2}$), and area under the plasma concentration-time curve (AUC), using non-compartmental analysis.

Preclinical Efficacy in Diabetic Animal Models

Both **T-1095** and the newer C-glucoside inhibitors have demonstrated efficacy in lowering blood glucose levels in various animal models of type 2 diabetes.

Study	Animal Model	Treatment	Key Findings	Reference
T-1095	Streptozotocin (STZ)-induced diabetic rats	0.1% T-1095 in diet for 6 weeks	Significantly lowered blood glucose levels and improved glucose tolerance.[2]	[2]
T-1095	db/db mice	0.1% T-1095 in diet for 12 weeks	Decreased blood glucose and HbA1c levels.[3]	[3]
Canagliflozin	Zucker diabetic fatty (ZDF) rats	10 mg/kg/day for 4 weeks	Significantly reduced plasma glucose and HbA1c.	
Dapagliflozin	ZDF rats	1 mg/kg/day for 8 weeks	Normalized fasting plasma glucose and reduced HbA1c.	
Empagliflozin	db/db mice	10 mg/kg/day for 5 weeks	Markedly reduced blood glucose and HbA1c levels.	

Note: Direct comparison of efficacy is challenging due to variations in study design, animal models, and dosing regimens.

Clinical Development and Conclusion

T-1095, despite showing promising preclinical efficacy, did not progress beyond Phase II clinical trials. This was likely due to its non-selective inhibition of SGLT1, which can lead to gastrointestinal side effects.

In contrast, the high selectivity of C-glucoside SGLT2 inhibitors for SGLT2 has translated into a successful clinical development path. Canagliflozin, dapagliflozin, and empagliflozin have

undergone extensive clinical trials and are now widely approved for the treatment of type 2 diabetes. Beyond their glucose-lowering effects, these newer inhibitors have demonstrated significant cardiovascular and renal benefits, fundamentally changing the management of type 2 diabetes and its associated complications.[4]

In conclusion, while **T-1095** was a pioneering molecule that validated the SGLT inhibition concept, the newer C-glucoside SGLT2 inhibitors represent a significant advancement in the field. Their improved selectivity, favorable pharmacokinetic profiles, and robust clinical efficacy and safety data have established them as a cornerstone of modern diabetes therapy. Future research in this area continues to explore the full potential of SGLT inhibition in various cardiometabolic and renal diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na⁺-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of T-1095 and Newer C-Glucoside SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682860#how-does-t-1095-compare-to-newer-c-glucoside-sgl2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com